



Standard Operating Procedure for [11C]GSK931145 PET Scans

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Compound of Interest		
Compound Name:	GSK931145	
Cat. No.:	B15619026	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

[11C]GSK931145 is a selective and potent radioligand for the type 1 glycine transporter (GlyT1), a key target in the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. Positron Emission Tomography (PET) imaging with [11C]GSK931145 allows for the in vivo quantification and assessment of GlyT1 availability in the brain. This document provides a standard operating procedure for conducting [11C]GSK931145 PET scans, encompassing radiochemistry, quality control, subject preparation, image acquisition, and data analysis.

2.0 Radiochemistry and Quality Control

The radiosynthesis of [11C]GSK931145 is achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1] The entire process can be automated using a synthesis module.[2][3]

2.1 Radiosynthesis Protocol

A generalized procedure for the radiosynthesis of [11C]**GSK931145** is as follows:

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- Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[3]
- Conversion to [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to [11C]methane
 ([11C]CH4), which is then iodinated to produce [11C]methyl iodide ([11C]CH3I).[3]
 Alternatively, [11C]CH3I can be passed through a silver triflate column to yield [11C]methyl
 triflate ([11C]CH3OTf).[1][3]
- Radiolabeling Reaction: The GSK931145 precursor is reacted with [11C]CH3I or [11C]CH3OTf in an appropriate solvent (e.g., DMSO) and under basic conditions to yield [11C]GSK931145.[1][2]
- Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[2]
- Formulation: The purified [11C]**GSK931145** fraction is collected, reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol), and passed through a sterile filter.[2][4]

2.2 Quality Control

The final product must undergo rigorous quality control checks before administration.



Parameter	Specification	Method
Radiochemical Purity	> 99%	High-Performance Liquid Chromatography (HPLC)
Specific Activity	> 39 GBq/µmol at time of injection	HPLC
Radionuclidic Purity	> 99.5%	Gamma-ray spectroscopy
Chemical Purity	No identifiable peaks other than the product and solvent	HPLC
рН	4.5 - 7.5	pH meter or pH strips
Sterility	Sterile	Standard sterility testing
Endotoxins	< 175 EU/V (V = maximum recommended dose in mL)	Limulus Amebocyte Lysate (LAL) test

Table 1: Quality Control Specifications for [11C]GSK931145.[4]

3.0 Subject Preparation

Proper subject preparation is crucial for obtaining high-quality PET images.

- Informed Consent: All subjects must provide written informed consent prior to participation in the study.
- Fasting: Subjects should fast for a minimum of 6 hours prior to the PET scan. Water is permitted.[5][6]
- Diet: A low-carbohydrate, no-sugar diet is recommended for 24 hours preceding the scan to minimize potential metabolic interference.[6]
- Medication Review: A thorough review of the subject's current medications should be conducted. For diabetic subjects, specific instructions regarding insulin and other medications are necessary.[7][8]



- Abstinence: Subjects should refrain from strenuous physical activity, caffeine, and nicotine for at least 24 hours before the scan.[5]
- Pre-Scan Procedures: An intravenous catheter will be placed for radiotracer injection and potentially for blood sampling. The subject should void their bladder immediately before the scan.[9]

4.0 PET Scan Acquisition

4.1 Radiotracer Administration and Pharmacokinetics

Parameter	Human Data
Injected Dose	304.22 ± 112.87 MBq to 429 ± 158 MBq (intravenous bolus)
Specific Activity at Injection	21.57 ± 7.51 GBq/μmol
Intact Radioligand in Plasma (1 hr p.i.)	60 ± 8%

Table 2: Radiotracer Administration and Pharmacokinetics of [11C]GSK931145 in Humans.[4]

4.2 Imaging Protocol

- Positioning: The subject is positioned supine in the PET scanner with the head comfortably immobilized.
- Transmission Scan: A transmission scan for attenuation correction is performed prior to the emission scan.
- Emission Scan: A dynamic scan of the brain is acquired for 90-120 minutes, starting simultaneously with the intravenous bolus injection of [11C]GSK931145.[4]
- Whole-Body Imaging (for dosimetry): For dosimetry studies, whole-body PET scans are acquired.[4][10]

4.3 Human Radiation Dosimetry



The radiation dose from a [11C]GSK931145 PET scan is considered moderate.[10]

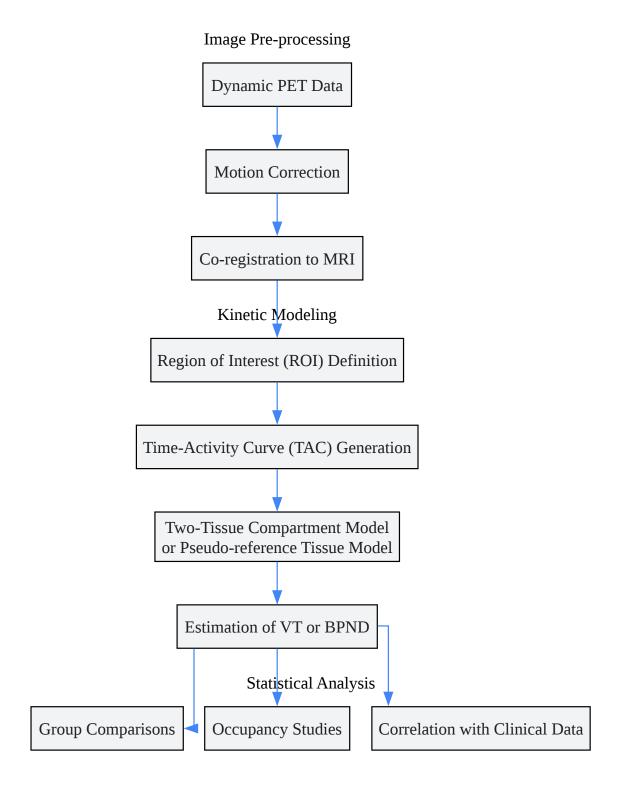
Organ	Mean Absorbed Dose (μGy/MBq)
Liver	19.0
Lungs	Not Reported
Kidneys	12.6
Heart Wall	Not Reported
Brain	Not Reported
Effective Dose (Male)	4.02 μSv/MBq
Effective Dose (Female)	4.95 μSv/MBq

Table 3: Human Radiation Dosimetry for [11C]GSK931145.[10][11] The liver is the organ receiving the highest radiation-absorbed dose.[10]

5.0 Data Analysis

A comprehensive data analysis workflow is required to quantify GlyT1 availability.





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Figure 1: Data analysis workflow for [11C]GSK931145 PET scans.



5.1 Image Pre-processing

- Motion Correction: Dynamic PET images are corrected for subject motion during the scan.
- Co-registration: The motion-corrected PET images are co-registered to the subject's structural MRI.

5.2 Kinetic Modeling

- Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and a pseudoreference region if applicable.[12]
- Time-Activity Curve (TAC) Generation: TACs are generated by plotting the average radioactivity concentration within each ROI over time.
- Model Selection:
 - Two-Tissue Compartment Model: This model, which requires an arterial input function, can be used to estimate the total volume of distribution (VT). However, test-retest reproducibility with this model has been reported to be poor for [11C]GSK931145.[12]
 - Pseudo-reference Tissue Model: This model, which does not require arterial blood sampling, has shown improved test-retest reproducibility for estimating the binding potential (BPND).[12]

5.3 Test-Retest Reproducibility

The reliability of [11C]**GSK931145** PET measurements is crucial for longitudinal studies and drug occupancy trials.

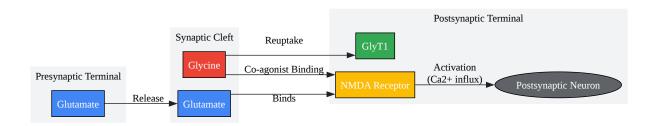
Model	Parameter	Variability (VAR)
Two-Tissue Compartment	VT	29-38%
Pseudo-reference Tissue	BPND	16-23%

Table 4: Test-Retest Reproducibility of [11C]GSK931145 PET.[12]



6.0 Glycine Transporter 1 (GlyT1) Signaling Pathway

GlyT1 plays a critical role in regulating glycine levels at the synapse, which in turn modulates the activity of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neurotransmission.



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Figure 2: Role of GlyT1 in glutamatergic neurotransmission.

7.0 References

A comprehensive list of references used in the generation of this document can be provided upon request. The primary sources include peer-reviewed publications on the development, characterization, and application of [11C]GSK931145 for PET imaging.

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- To cite this document: BenchChem. [Standard Operating Procedure for [11C]GSK931145 PET Scans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#standard-operating-procedure-for-11c-gsk931145-pet-scans]

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